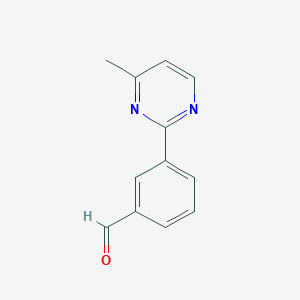

3-(4-Methylpyrimidin-2-yl)benzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

3-(4-methylpyrimidin-2-yl)benzaldehyde |

InChI |

InChI=1S/C12H10N2O/c1-9-5-6-13-12(14-9)11-4-2-3-10(7-11)8-15/h2-8H,1H3 |

InChI Key |

NYAGFERREBSXSW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1)C2=CC=CC(=C2)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Methylpyrimidin 2 Yl Benzaldehyde and Structural Analogues

Strategies for Constructing the Pyrimidine (B1678525) Ring System

The formation of the pyrimidine heterocycle is a well-developed field of organic synthesis, featuring a range of methodologies from classic condensation reactions to modern catalyzed cycloadditions.

Multi-component reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules from three or more starting materials in a single step, which is advantageous for creating libraries of compounds. acs.org Various MCRs have been developed for the synthesis of pyrimidine and fused-pyrimidine scaffolds. rsc.org

A prominent strategy involves the condensation of an amidine with components that provide the carbon backbone of the ring. For instance, a regioselective, iridium-catalyzed MCR has been reported for synthesizing pyrimidines from amidines and up to three different alcohol molecules. acs.orgmdpi.com This process proceeds through a sequence of condensation and dehydrogenation steps to yield highly substituted pyrimidines with yields up to 93%. acs.org Another approach is the three-component condensation of aryl aldehydes, aminouracil derivatives, and active methylene (B1212753) compounds. rsc.org Similarly, pyrimido[4,5-d]pyrimidine-diones can be synthesized via the multicomponent condensation of barbituric acid, urea (B33335) or thiourea, and various aromatic aldehydes. rsc.org A green chemistry approach has also been developed using a one-pot, three-component reaction of aromatic amines, formic acid, and barbituric acid in water to yield pyrimidine derivatives. tandfonline.com

Table 1: Examples of Multi-component Reactions for Pyrimidine Synthesis

| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Iridium-Catalyzed Dehydrogenative Condensation | Amidine, Alcohols (up to 3) | PN5P-Ir-pincer complex | Alkyl or Aryl Substituted Pyrimidines | acs.org, mdpi.com |

| Pseudo Five-Component Cyclocondensation | Methyl aryl ketone, Aromatic aldehyde (2 equiv.), Ammonium (B1175870) acetate (B1210297) (2 equiv.) | Triflic acid | Tetrasubstituted Pyrimidines | mdpi.com |

| One-Pot Condensation | Barbituric acid, Urea/Thiourea, Aromatic aldehyde | Refluxing methanol (B129727) | 5-Aryl-hexahydropyrimido[4,5-d]pyrimidine-diones | rsc.org |

| Knoevenagel Condensation | Aromatic amine, Formic acid, Barbituric acid | Thermal heating in water | (Z)-5-Arylaminomethylene pyrimidine-2,4,6-triones | tandfonline.com |

Cyclization and annulation reactions represent the most traditional and widely used methods for pyrimidine synthesis. These typically involve the [3+3] or [4+2] condensation of two synthons. The classic Pinner synthesis, for example, involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com This fundamental approach has been expanded to include a wide variety of substrates and catalysts.

Modern variations include [3+3] annulation-oxidation sequences between α,β-unsaturated ketones and benzamidine (B55565) hydrochloride, which can be catalyzed by choline (B1196258) hydroxide (B78521) for a greener process. mdpi.com Another strategy is the copper-catalyzed cyclization of ketones with nitriles under basic conditions, which proceeds through consecutive C-C and C-N bond formations. mdpi.comorganic-chemistry.org Furthermore, α-azidovinyl ketones can undergo a [3+3] cycloaddition with amidines in the presence of a base to form polysubstituted 5-aminopyrimidines. mdpi.com The versatility of these methods allows for the synthesis of pyrimidines with diverse substitution patterns. mdpi.comorganic-chemistry.org

Table 2: Selected Cyclization and Annulation Strategies for Pyrimidine Synthesis

| Strategy | Reactants | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Pinner Synthesis | 1,3-Dicarbonyl compound, Amidine | Acid or Base catalyst | Classic, versatile method for pyrimidinols/pyrimidinones (B12756618) | mdpi.com |

| [3+3] Annulation-Oxidation | α,β-Unsaturated ketone, Amidine hydrochloride | Choline hydroxide | Green and recyclable catalyst system | mdpi.com |

| [4+2] Annulation | α,β-Unsaturated ketoxime, Activated nitrile | Copper catalyst | Good functional group tolerance, gram-scale applicability | organic-chemistry.org |

| aza-Michael Addition-Cyclization | Fluorinated 2-bromoenone, Amidine | Mild conditions, catalyst-free | High yields for trifluoromethylated pyrimidines | mdpi.com |

Ring transformation offers a less common but powerful method for synthesizing pyrimidines from other heterocyclic systems. These reactions can involve ring expansion, contraction, or the exchange of heteroatoms. For instance, certain aza- or diaza-aromatics can undergo ring transformations in the presence of nucleophiles like ammonia (B1221849) or amide ions. wur.nl Pyrimidine and its N-alkylpyrimidinium salts can react with nucleophiles, sometimes under drastic conditions, to yield different heterocyclic rings or rearranged pyrimidines. wur.nl The reactivity of the pyrimidine ring towards such transformations is enhanced when a nitrogen atom is quaternized. wur.nl For example, while the hydrazinolysis of pyrimidine to form a pyrazole (B372694) requires high temperatures, the same reaction occurs at room temperature with a 1-methylpyrimidinium salt. wur.nl

A specific example is the transformation of 5-nitropyrimidines, which can react with α-phenylacetamidines to undergo a ring transformation into pyridine (B92270) derivatives. acs.org These methods, while often requiring specific substrates, provide unique pathways to novel pyrimidine structures that may be inaccessible through traditional condensation or cyclization routes. wur.nl

Introduction and Functionalization of the Benzaldehyde (B42025) Moiety

The second major strategic approach involves attaching a pre-formed pyrimidine ring to a benzaldehyde precursor or functionalizing a phenyl-pyrimidine to install the aldehyde group.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds between sp²-hybridized centers, making them ideal for linking a pyrimidine ring to a benzaldehyde moiety. libretexts.orgwikipedia.org Reactions such as the Suzuki-Miyaura and Stille couplings are particularly relevant. libretexts.orgnih.gov

The general mechanism for these reactions involves the oxidative addition of an organohalide (e.g., a 2-chloropyrimidine) to a low-valent palladium catalyst. wikipedia.org This is followed by transmetalation with an organometallic reagent (e.g., an arylboronic acid in Suzuki coupling or an organotin reagent in Stille coupling) and concludes with reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.orgwikipedia.org

To synthesize a compound like 3-(4-methylpyrimidin-2-yl)benzaldehyde, a common route would involve the Suzuki-Miyaura coupling of 2-chloro-4-methylpyrimidine (B15830) with 3-formylphenylboronic acid. This method offers high functional group tolerance, allowing the aldehyde to be carried through the reaction sequence. nih.gov

Table 3: Common Cross-Coupling Reactions for C(sp²)-C(sp²) Bond Formation

| Reaction Name | Organometallic Reagent | Electrophile | Catalyst | Key Advantages | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound (e.g., boronic acid) | Organohalide or triflate | Palladium complex | High stability of reagents, mild conditions, low toxicity | nih.gov, libretexts.org |

| Stille Coupling | Organotin compound (organostannane) | Organohalide or triflate | Palladium complex | Tolerant of many functional groups, neutral conditions | libretexts.org |

| Heck Reaction | Alkene | Organohalide or triflate | Palladium complex | Forms C-C bond with an alkene, not directly for biaryls | libretexts.org |

| Sonogashira Coupling | Terminal Alkyne | Organohalide or triflate | Palladium and Copper complex | Forms C(sp²)-C(sp) bonds | libretexts.org |

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. chem-station.comunblog.fr The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation (lithiation) to the adjacent ortho position. chem-station.com The resulting aryllithium intermediate can then be quenched with an electrophile.

While aldehydes themselves are incompatible with strong bases like organolithiums, they can be protected in situ to act as a directing group. chem-station.com A more modern approach utilizes a transient directing group, where an amine condenses with the benzaldehyde to form an imine in situ. nih.govresearchgate.net This imine then directs a metal catalyst (e.g., Palladium(II)) to activate the C-H bond at the ortho position for functionalization, such as arylation, chlorination, or amidation. nih.govresearchgate.net For example, the direct Pd-catalyzed ortho C-H hydroxylation of benzaldehydes has been achieved using 4-chloroanthranilic acid as a transient directing group. acs.org This strategy avoids the need for stoichiometric installation and removal of a directing group and significantly expands the scope of C-H functionalization for benzaldehydes. nih.govacs.org This approach could theoretically be used to couple a benzaldehyde derivative directly with a pyrimidine-based reagent.

Regioselective Introduction of the Aldehyde Functionality on Aryl Systems

The introduction of an aldehyde group at a specific position on an aromatic ring is a cornerstone of organic synthesis. For a molecule like this compound, the formyl group must be directed to the meta-position of the phenyl ring relative to the pyrimidine substituent. Several classical and modern formylation techniques can be employed to achieve this regioselectivity.

One of the most versatile and reliable strategies for synthesizing arenecarbaldehydes involves the formylation of arylmetal reagents, such as aryllithium or arylmagnesium compounds. These can be generated through metal-halogen exchange from an appropriately substituted aryl halide. For instance, 3-bromobenzaldehyde (B42254) can be protected, subjected to metal-halogen exchange, and then coupled with a suitable pyrimidine precursor. Alternatively, direct ortho-lithiation can be used, but this typically requires a directing group to achieve the desired regioselectivity, which might not be suitable for achieving meta-substitution directly.

Another powerful set of methods for introducing aldehyde groups includes the Vilsmeier-Haack and Duff reactions, which are types of electrophilic aromatic substitution. However, their regioselectivity is dictated by the electronic nature of the substituents already present on the aryl ring. In the context of a pre-formed 2-arylpyrimidine, the pyrimidine ring's electronic properties would influence the position of formylation.

Modern approaches offer milder and more functional-group-tolerant conditions. For example, palladium-catalyzed reductive carbonylation of aryl halides or triflates using a suitable carbon monoxide source provides a direct route to benzaldehydes. This method's regioselectivity is predetermined by the position of the halide on the starting aryl ring.

A selection of formylation methods for aryl systems is presented in the table below, highlighting the diversity of available synthetic tools.

| Reaction Name | Reagents | Key Features | Citation |

| Gattermann-Koch Reaction | Carbon monoxide, Hydrochloric acid | Uses a mixture of CO and HCl in the presence of a catalyst to formylate aromatic hydrocarbons. | researchgate.net |

| Vilsmeier-Haack Reaction | Dimethylformamide, Phosphorus oxychloride | A versatile method for formylating electron-rich aromatic compounds. | researchgate.netresearchgate.net |

| Duff Reaction | Hexamethylenetetramine | Primarily used for the formylation of phenols. | researchgate.net |

| Rieche Formylation | Dichloromethyl methyl ether, Lewis acid | A method for the formylation of electron-rich aromatic compounds. | researchgate.net |

| Sommelet Reaction | Hexamethylenetetramine | Involves the conversion of benzyl (B1604629) halides to aldehydes. | researchgate.net |

Total Synthesis Approaches for this compound and Related Heterocyclic-Aryl Compounds

The total synthesis of this compound can be approached through either sequential or convergent strategies, each with distinct advantages in terms of efficiency and modularity.

Sequential and Convergent Synthesis Strategies

A sequential synthesis would involve the initial construction of one of the core rings (either the pyrimidine or the benzene (B151609) ring) followed by a series of reactions to build the second ring and introduce the necessary functional groups. For instance, one could start with a substituted benzaldehyde, transform it into a precursor suitable for pyrimidine ring formation, and then cyclize it with an appropriate N-C-N fragment.

Precursor Design and Synthesis (e.g., pyrimidine-containing precursors, benzaldehyde precursors)

The success of a convergent synthesis hinges on the rational design and efficient preparation of the key precursors.

Pyrimidine-containing precursors: A crucial precursor is a 4-methylpyrimidine (B18481) bearing a reactive group at the 2-position, such as a halogen (Cl, Br, I) or a sulfonate, which is suitable for cross-coupling reactions. The synthesis of 2-substituted pyrimidines can be achieved through various methods. A common approach is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. mdpi.com For 4-methylpyrimidine, acetylacetone (B45752) could be condensed with formamidine. Subsequent halogenation at the 2-position would yield the desired precursor. Alternatively, 2-chloropyrimidines can be synthesized from the corresponding pyrimidinones by treatment with phosphoryl chloride. mdpi.com

Benzaldehyde precursors: The benzaldehyde fragment would ideally be a 3-substituted benzene derivative amenable to cross-coupling. A prime candidate is 3-formylphenylboronic acid or its corresponding boronate ester. These can be prepared from 3-bromobenzaldehyde through a palladium-catalyzed borylation reaction or via lithiation followed by reaction with a borate (B1201080) ester. To avoid side reactions involving the aldehyde group during the coupling step, it is often advantageous to use a protected form, such as an acetal. The aldehyde can then be deprotected in the final step of the synthesis.

Catalytic Strategies in Synthesis

Catalysis is indispensable in modern organic synthesis, offering mild, selective, and efficient routes to complex molecules. The synthesis of this compound and its analogues heavily relies on various catalytic transformations.

Metal-Catalyzed Transformations (e.g., C-H activation, cross-coupling)

Metal-catalyzed reactions are paramount for forging the critical carbon-carbon bond between the pyrimidine and phenyl rings.

Cross-coupling reactions: The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between sp2-hybridized carbons. organic-chemistry.orglibretexts.org In a potential synthesis of the target molecule, a 2-halo-4-methylpyrimidine could be coupled with 3-formylphenylboronic acid in the presence of a palladium catalyst and a base. mdpi.combeilstein-journals.org The Stille coupling, which utilizes organotin reagents, offers an alternative with the benefit of air- and moisture-stable organostannanes, though the toxicity of tin compounds is a drawback. wikipedia.orgorganic-chemistry.orgorgsyn.orglibretexts.orgyoutube.com The Negishi coupling, employing organozinc reagents, is also a viable option, known for its high functional group tolerance. wikipedia.orgsynarchive.comnih.gov

| Cross-Coupling Reaction | Catalyst | Coupling Partners | Key Advantages | Citations |

| Suzuki-Miyaura Coupling | Palladium complexes | Organoboron compound + Organic halide/triflate | Mild conditions, high functional group tolerance, commercially available reagents. | organic-chemistry.orglibretexts.orgmdpi.combeilstein-journals.orgnih.gov |

| Stille Coupling | Palladium complexes | Organostannane + Organic halide/triflate | Stable organotin reagents, tolerant of many functional groups. | wikipedia.orgorganic-chemistry.orgorgsyn.orglibretexts.orgyoutube.com |

| Negishi Coupling | Palladium or Nickel complexes | Organozinc compound + Organic halide/triflate | High reactivity, good for coupling sp2-sp3 and sp2-sp2 centers. | researchgate.netwikipedia.orgsynarchive.comnih.govresearchgate.net |

C-H activation: Direct C-H activation/arylation is an increasingly important strategy that avoids the pre-functionalization of one of the coupling partners. rsc.orgmdpi.comrsc.orgnih.gov In principle, a C-H bond on either the pyrimidine or the benzaldehyde could be activated and coupled with the other partner. For instance, a directed C-H arylation of a pyrimidine derivative could be achieved using a suitable directing group to ensure regioselectivity. rsc.orgresearchgate.net

Lewis Acid and Brønsted Acid Catalysis

Both Lewis and Brønsted acids play significant roles in various steps of the synthesis of heterocyclic compounds.

Lewis acid catalysis: Lewis acids can be employed to catalyze the formation of the pyrimidine ring itself. For example, the condensation of a β-formyl enamide with urea can be catalyzed by samarium chloride under microwave irradiation to efficiently produce pyrimidines. organic-chemistry.org Lewis acids are also crucial in many formylation reactions, such as the Gattermann reaction which uses a Lewis acid catalyst to facilitate the introduction of the aldehyde group onto an aromatic ring. researchgate.net Furthermore, Lewis acids can modulate the optical and electronic properties of fluorescent materials containing Lewis basic nitrogen heterocycles, a principle that could be relevant for functional analogues. nih.gov

Brønsted acid catalysis: Brønsted acids, which are proton donors, are fundamental catalysts in many organic reactions. khanacademy.orgnih.gov They can promote the synthesis of various heterocycles through cyclization reactions. acs.org In the context of pyrimidine synthesis, acid catalysis is often employed in condensation steps. For instance, the Biginelli reaction, a multicomponent reaction to form dihydropyrimidinones, is typically acid-catalyzed. While the target molecule is a pyrimidine and not a dihydropyrimidinone, related acid-catalyzed cyclizations are a staple in heterocyclic chemistry.

Phase Transfer Catalysis in Aldehyde Functionalization

Phase Transfer Catalysis (PTC) is a powerful synthetic tool that facilitates reactions between reactants located in separate, immiscible phases, typically an aqueous and an organic phase. dalalinstitute.comwikipedia.org This methodology is particularly relevant for the functionalization of organic-soluble aldehydes with aqueous-soluble nucleophiles. The core principle of PTC involves a phase-transfer catalyst, such as a quaternary ammonium or phosphonium (B103445) salt, which transports an ionic reactant from the aqueous phase into the organic phase where the reaction can occur. dalalinstitute.comwikipedia.orgslideshare.net

In the context of aldehyde functionalization, PTC can enable reactions at the carbonyl group. Aromatic aldehydes are highly active electrophiles, making the addition of carbanions to the carbonyl group a rapid process. mdpi.com However, this addition is often reversible. PTC is efficient in these cases only when the initial product of the addition undergoes a subsequent, fast, and irreversible reaction. mdpi.com The catalyst, for example, a tetraalkylammonium cation (Q⁺), forms a lipophilic ion pair (Q⁺Y⁻) with an anion (Y⁻) from the aqueous phase. This ion pair is soluble in the organic phase, allowing the anion to react with the aldehyde. After the reaction, the catalyst returns to the aqueous phase to repeat the cycle. This technique enhances reaction rates, often leads to higher yields, reduces the need for harsh or expensive solvents, and minimizes waste. dalalinstitute.com

Chiral phase-transfer catalysts have also been developed, enabling asymmetric synthesis, which is of significant interest in the pharmaceutical industry for producing enantiomerically pure compounds. acs.org

Sustainable and Advanced Synthetic Methodologies

The synthesis of complex molecules like this compound is increasingly guided by principles of sustainability and the adoption of advanced manufacturing technologies. These approaches aim to improve efficiency, reduce environmental impact, and enhance safety and scalability.

Green Chemistry Principles in Synthesis

Green chemistry provides a framework for designing chemical processes that minimize the use and generation of hazardous substances. rasayanjournal.co.inresearchgate.net For the synthesis of pyrimidine derivatives, traditional methods often involved hazardous solvents, toxic reagents, and significant energy consumption. rasayanjournal.co.inpowertechjournal.com Green chemistry addresses these issues by promoting methodologies like catalytic reactions, multicomponent reactions (MCRs), microwave- and ultrasound-assisted synthesis, and the use of safer, renewable, or solvent-free conditions. rasayanjournal.co.inresearchgate.net These approaches lead to higher yields, shorter reaction times, simpler work-up procedures, and a better environmental profile. researchgate.netpowertechjournal.com

Key green chemistry principles applicable to the synthesis of pyrimidine-containing compounds are summarized in the table below.

Table 1: Application of Green Chemistry Principles in Pyrimidine Synthesis

| Green Chemistry Principle | Application in Pyrimidine Synthesis | Research Findings | Citation |

|---|---|---|---|

| Catalysis | Use of reusable, heterogeneous, or organocatalysts to improve efficiency and reduce waste. | A porous poly-melamine-formaldehyde (mPMF) catalyst was used for synthesizing triazolopyrimidines via ball milling; the catalyst was reusable for up to five runs without loss of efficiency. | rasayanjournal.co.inresearchgate.net |

| Atom Economy | Designing reactions, such as multicomponent reactions (MCRs), where the maximum proportion of starting materials is incorporated into the final product. | The Biginelli reaction, a three-component reaction, is a strategic method for producing dihydropyrimidinones, minimizing waste by design. | nih.gov |

| Safer Solvents & Auxiliaries | Minimizing or eliminating the use of hazardous organic solvents by using water, ionic liquids, or solvent-free conditions. | A catalyst-free and solvent-free synthesis of pyrano[2,3-d]pyrimidine scaffolds was achieved using visible light, offering high atom-economy and an easy work-up. | researchgate.net |

| Energy Efficiency | Using alternative energy sources like microwave irradiation or ultrasound to reduce reaction times and energy consumption compared to conventional heating. | Microwave-assisted synthesis of pyrimidines is noted as a high-yielding, ecofriendly protocol that eliminates intermediate workups. | mdpi.com |

| Waste Prevention | Designing syntheses to minimize the generation of byproducts and waste. | MCRs and solventless synthesis are highlighted as clean reaction strategies that produce good yields with simple separation and purification, thus reducing waste. | rasayanjournal.co.in |

Ultrasound-Assisted Synthetic Routes

The application of ultrasonic irradiation in organic synthesis, a field known as sonochemistry, has emerged as a valuable green chemistry tool. nih.govbeilstein-archives.org For the synthesis of pyrimidines and related heterocycles, ultrasound offers significant advantages over conventional methods, including drastically reduced reaction times, increased product yields, and milder reaction conditions. nih.govnih.gov The chemical effects of ultrasound are driven by acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid medium, which generates localized hot spots of extreme temperature and pressure. beilstein-archives.org

Studies comparing conventional and ultrasound-assisted synthesis of pyrimidine derivatives have consistently demonstrated the superiority of the sonochemical approach. For instance, while conventional methods for synthesizing 2-aminopyrimidines may require heating at 100 °C for 5-8 hours, ultrasound-assisted routes can be completed in under an hour at temperatures of 60–70 °C. nih.gov

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Pyrimidine Synthesis

| Synthesis Method | Temperature (°C) | Time | Yield (%) | Citation |

|---|---|---|---|---|

| Conventional (2-aminopyrimidines) | ~100 | 5-8 hours | 54-78 | nih.gov |

| Ultrasound-Assisted (2-aminopyrimidines) | 60-70 | 30 minutes | ~75-90 | nih.gov |

| Conventional (pyrazolyl-hydrazinylpyridazines) | Not specified | Multiple hours | Lower | beilstein-archives.org |

| Ultrasound-Assisted (pyrazolyl-hydrazinylpyridazines) | Not specified | 6-30 minutes | Higher | beilstein-archives.org |

This technology provides an efficient pathway for constructing or derivatizing the pyrimidine core in molecules like this compound. nih.gov

Flow Chemistry Applications in Scalable Synthesis

Flow chemistry, or continuous flow processing, has become a transformative technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). researchgate.net Instead of large-volume batch reactors, reactants are pumped through a network of tubes or microreactors where the reaction occurs. This methodology offers numerous advantages for the scalable synthesis of complex molecules, including pyrimidine derivatives. mdpi.com

Key benefits of flow chemistry include:

Enhanced Safety: The small reactor volume minimizes the risk associated with handling hazardous intermediates or highly exothermic reactions. nih.gov

Precise Control: Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved reproducibility and higher selectivity. mdpi.com

Improved Efficiency: Enhanced mass and heat transfer in flow systems can significantly shorten reaction times and increase yields. mdpi.com

Scalability: Scaling up production is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than redesigning large-scale batch processes. researchgate.net

Integration and Automation: Flow systems can integrate multiple synthetic and purification steps into a single, automated network, streamlining the manufacturing process. researchgate.net

The synthesis of heterocyclic scaffolds like pyrimidines is well-suited to flow chemistry, which can address the limitations of traditional batch methods regarding selectivity and scalability. mdpi.com This makes it an attractive platform for the industrial production of this compound and its analogues.

Photochemical Transformations for Aldehyde-Containing Systems

Photochemistry, the use of light to drive chemical reactions, offers unique and powerful pathways for organic synthesis and is considered a green chemical technology. nih.gov For aldehyde-containing systems, photochemical transformations can be applied in several ways. Aldehydes themselves can act as photoinitiators, absorbing light to trigger subsequent reactions. nih.gov

More targeted applications involve the transformation of the aldehyde group itself.

Photoremovable Protecting Groups: The aldehyde functionality can be "caged" with a photoremovable protecting group. This strategy allows the aldehyde to be masked and inert until it reaches a specific location or time in a process, at which point it can be "uncaged" by irradiation with light, often at a specific wavelength like 365 nm. nih.gov This provides precise temporal and spatial control over the release of the reactive aldehyde.

Photoredox Catalysis: Modern synthetic methods increasingly employ the synergistic merger of photoredox catalysis and organocatalysis. This approach can achieve novel transformations, such as the direct β-alkylation of saturated aldehydes. acs.org In such a system, a photocatalyst absorbs light and initiates an electron transfer cascade, leading to the formation of radical intermediates that can functionalize the aldehyde at positions not accessible through traditional methods. acs.org

Photochemical Homologation: Flow chemistry can be combined with photochemistry for specific transformations. For example, a photochemical homologation procedure has been developed in flow systems to prepare aliphatic aldehydes from other carbonyl compounds. acs.org

These photochemical strategies provide sophisticated tools for the synthesis and modification of complex aldehyde-containing molecules like this compound.

Advanced Spectroscopic and Crystallographic Characterization of 3 4 Methylpyrimidin 2 Yl Benzaldehyde Architectures

Vibrational Spectroscopy for Functional Group and Structural Diagnostics (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and probing the skeletal framework of the molecule. The spectra are characterized by absorption bands corresponding to specific vibrational modes.

For 3-(4-Methylpyrimidin-2-yl)benzaldehyde, the most prominent feature is the strong absorption band associated with the carbonyl (C=O) stretching vibration of the aldehyde group, typically observed in the region of 1700-1715 cm⁻¹. The C-H bond of the aldehyde group displays a characteristic pair of weak to medium bands around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹, often referred to as a Fermi resonance doublet.

The aromatic and heteroaromatic rings give rise to a series of bands. The C=C stretching vibrations within the benzene (B151609) ring and the C=C and C=N stretching vibrations of the pyrimidine (B1678525) ring appear in the 1450-1620 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The substitution pattern on the benzene ring (1,3-disubstitution) can be confirmed by analyzing the C-H out-of-plane bending vibrations in the 680-900 cm⁻¹ range. The methyl group attached to the pyrimidine ring exhibits characteristic C-H symmetric and asymmetric stretching and bending vibrations.

Table 1: Predicted Vibrational Frequencies for this compound This table is based on characteristic group frequencies for similar molecular structures.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic/Pyrimidine | 3100-3000 | Medium-Weak |

| C-H Stretch | Methyl | 2980-2950 | Medium |

| C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) | ~2830, ~2730 | Weak-Medium |

| C=O Stretch | Aldehyde | ~1705 | Strong |

| C=C/C=N Stretch | Benzene/Pyrimidine Rings | 1610-1450 | Strong-Medium |

| C-H Bend | Methyl | ~1460, ~1375 | Medium |

| C-H Out-of-Plane Bend | 1,3-Disubstituted Benzene | 900-680 | Strong |

Multinuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR techniques: COSY, HSQC, HMBC)

Multinuclear magnetic resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The aldehyde proton is the most deshielded, appearing as a singlet around δ 10.0 ppm. The protons on the benzene ring (4H) would appear in the aromatic region (δ 7.5-8.8 ppm), with splitting patterns indicative of a 1,3-disubstituted system. The two protons on the pyrimidine ring would also resonate in the aromatic region, with their specific shifts influenced by the adjacent nitrogen atoms and methyl group. The methyl group protons would appear as a sharp singlet further upfield, typically around δ 2.6 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The aldehyde carbonyl carbon is highly deshielded, with a characteristic resonance above δ 190 ppm. chemicalbook.com The twelve aromatic carbons (six from the benzene ring and six from the pyrimidine system, though some may overlap) would resonate in the δ 110-170 ppm range. The carbons directly bonded to nitrogen atoms in the pyrimidine ring are typically found at the lower field end of this range. The methyl carbon provides a signal in the upfield region, around δ 20-25 ppm. rsc.org

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be used to trace the connectivity between adjacent protons on the benzene ring and to confirm the relationship between the two protons on the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates each proton with its directly attached carbon atom (¹H-¹³C one-bond correlation). nih.govcolumbia.edu It allows for the unambiguous assignment of each carbon signal by linking it to its known proton signal (e.g., the aldehyde proton at ~10.0 ppm would correlate to the carbonyl carbon at ~192 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This is a critical experiment for assembling the molecular fragments. It reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com Key correlations would include the signal from the aldehyde proton to the carbons of the benzene ring, and crucially, correlations between protons on the benzene ring and the C2 carbon of the pyrimidine ring (and vice-versa), confirming the connection between the two ring systems.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound Predicted values are relative to TMS and based on analogous structures.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| Aldehyde (-CHO) | ~10.0 (s, 1H) | ~192.0 | C(3)-Benzene, C(2/4)-Benzene |

| C(2)-Benzene | ~8.5 (s) | ~135.0 | CHO, C(4/6)-Benzene, C(2)-Pyrimidine |

| C(4)-Benzene | ~8.2 (d) | ~130.0 | C(2/6)-Benzene, C(5)-Benzene |

| C(5)-Benzene | ~7.7 (t) | ~129.5 | C(3/1)-Benzene |

| C(6)-Benzene | ~8.0 (d) | ~134.0 | C(2/4)-Benzene, C(5)-Benzene |

| C(5)-Pyrimidine | ~7.4 (d) | ~120.0 | C(4/6)-Pyrimidine, CH₃ |

| C(6)-Pyrimidine | ~8.8 (d) | ~158.0 | C(2/4/5)-Pyrimidine |

| Methyl (-CH₃) | ~2.6 (s, 3H) | ~24.0 | C(4/5)-Pyrimidine |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the confirmation of the elemental formula, C₁₂H₁₀N₂O. The fragmentation pattern observed in the mass spectrum offers corroborating structural evidence.

Upon ionization, the molecular ion ([M]⁺) would be observed at an m/z corresponding to its exact mass. The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for aldehydes include the loss of a hydrogen radical to form a stable acylium ion ([M-1]⁺) and the loss of the entire formyl group as a radical ([M-29]⁺). docbrown.infomiamioh.edu Cleavage of the bond between the two rings is also a likely event, leading to charged fragments corresponding to the benzoyl cation or the methyl-pyrimidine cation.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (nominal) | Proposed Fragment Ion Formula | Description |

|---|---|---|

| 198 | [C₁₂H₁₀N₂O]⁺ | Molecular Ion ([M]⁺) |

| 197 | [C₁₂H₉N₂O]⁺ | Loss of H radical from aldehyde ([M-1]⁺) |

| 169 | [C₁₁H₉N₂]⁺ | Loss of formyl radical ([M-CHO]⁺) |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 93 | [C₅H₅N₂]⁺ | Methyl-pyrimidine cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy orbitals. The spectrum is sensitive to the extent of conjugation in a molecule. The structure of this compound contains multiple chromophores, including the benzene ring, the pyrimidine ring, and the carbonyl group, all part of a conjugated system.

The spectrum is expected to show intense absorption bands at shorter wavelengths (typically < 300 nm) corresponding to π → π* transitions within the aromatic and heteroaromatic systems. A less intense, longer-wavelength absorption band (typically > 300 nm) is anticipated for the n → π* transition, which involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. The exact position (λ_max) and intensity of these bands are influenced by the solvent polarity.

Single Crystal X-ray Diffraction Analysis

While an experimental crystal structure for this specific compound is not publicly available, a theoretical analysis based on known principles for similar molecules can predict its solid-state characteristics.

The molecule this compound is achiral and does not possess any stereocenters. Therefore, concepts of absolute and relative stereochemistry are not applicable. However, X-ray diffraction would reveal the molecule's conformation in the solid state. Due to steric hindrance between the ortho-protons of the benzene ring and the pyrimidine ring, it is highly probable that the two rings are not coplanar. The analysis would quantify the dihedral angle between the mean planes of the phenyl and pyrimidine rings, which is a key conformational parameter. nih.gov

The arrangement of molecules in a crystal lattice is governed by a network of non-covalent intermolecular interactions.

Hydrogen Bonding: While there are no classic hydrogen bond donors (like O-H or N-H), weak C-H···N and C-H···O hydrogen bonds are expected to play a significant role in the crystal packing. nih.gov The nitrogen atoms of the pyrimidine ring and the oxygen atom of the aldehyde group are potent hydrogen bond acceptors.

Hirshfeld Surface Analysis: This computational tool would be used to visualize and quantify the intermolecular contacts within the crystal. nih.govnih.govmdpi.com A Hirshfeld surface mapped with properties like dnorm would highlight the regions of close contact. The corresponding 2D fingerprint plot would deconstruct these contacts, providing percentages for different interaction types. It is predicted that H···H contacts would be the most abundant, reflecting the importance of van der Waals forces. Significant contributions from C···H/H···C and N···H/H···O contacts would also be expected, quantifying the contribution of weak hydrogen bonding and π-CH interactions to the crystal's stability. nih.govmdpi.com

Synergistic Integration of Spectroscopic and Diffraction Data for Structural Confirmation

The definitive confirmation of the chemical structure of a novel compound such as this compound relies on the synergistic integration of data from multiple analytical techniques. While individual methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide crucial pieces of the structural puzzle, it is their combined interpretation, alongside the precise spatial information from X-ray crystallography, that affords an unambiguous assignment.

Spectroscopic methods probe the chemical environment of atoms and functional groups. For instance, ¹H and ¹³C NMR spectroscopy would reveal the number and connectivity of hydrogen and carbon atoms. Key expected signals for this compound would include a singlet for the aldehydic proton between δ 9-10 ppm, distinct aromatic proton signals, and a singlet for the methyl group on the pyrimidine ring. hmdb.cablogspot.com The coupling patterns in the aromatic region of the ¹H NMR spectrum would be critical in confirming the meta-substitution pattern on the benzaldehyde (B42025) ring.

IR spectroscopy complements NMR by identifying characteristic vibrational frequencies of functional groups. For this molecule, prominent peaks would be expected for the carbonyl (C=O) stretch of the aldehyde, typically around 1700 cm⁻¹, and for C-H and C=C/C=N stretching and bending vibrations of the aromatic and heteroaromatic rings. blogspot.comnist.gov

Mass spectrometry would determine the molecular weight of the compound, and its fragmentation pattern could offer further clues about its structure.

The synergistic power lies in using the data from each technique to validate the others. The elemental composition from mass spectrometry must match the atom count from NMR and the refined crystal structure. The functional groups identified by IR must be consistent with the chemical shifts observed in NMR and the atomic arrangement found by X-ray crystallography. For example, the connectivity of the 4-methylpyrimidine (B18481) and benzaldehyde moieties inferred from NMR coupling constants would be definitively confirmed by the X-ray structure. Any discrepancies between the datasets would prompt a re-evaluation of the assignments, leading to a more robust and reliable final structure.

The following tables illustrate the type of data that would be generated and analyzed in such a study.

Interactive Data Tables

Table 1: Hypothetical ¹H and ¹³C NMR Spectroscopic Data for this compound

This table presents expected NMR chemical shifts based on known values for similar structural motifs.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aldehyde (-CHO) | ~9.9 - 10.1 (s, 1H) | ~192 |

| Pyrimidine-CH₃ | ~2.6 (s, 3H) | ~24 |

| Pyrimidine-H5 | ~7.2 (d, 1H) | ~120 |

| Pyrimidine-H6 | ~8.7 (d, 1H) | ~158 |

| Benzaldehyde-H2 | ~8.5 (s, 1H) | ~137 |

| Benzaldehyde-H4 | ~8.2 (d, 1H) | ~135 |

| Benzaldehyde-H5 | ~7.7 (t, 1H) | ~130 |

| Benzaldehyde-H6 | ~8.3 (d, 1H) | ~132 |

| Benzaldehyde-C1 | - | ~137 |

| Benzaldehyde-C3 | - | ~164 |

| Pyrimidine-C2 | - | ~168 |

| Pyrimidine-C4 | - | ~167 |

s = singlet, d = doublet, t = triplet. Data is illustrative and based on related compounds. rsc.orgrsc.org

Table 2: Expected Infrared (IR) Absorption Frequencies for this compound

This table highlights the key vibrational frequencies anticipated for the title compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde C-H | Stretch | ~2820, ~2720 |

| Aromatic C-H | Stretch | ~3100-3000 |

| Methyl C-H | Stretch | ~2960-2850 |

| Carbonyl (C=O) | Stretch | ~1710-1690 |

| Aromatic C=C | Stretch | ~1600, ~1580, ~1450 |

| Pyrimidine C=N, C=C | Stretch | ~1610-1550 |

Data is illustrative and based on general values for similar functional groups. blogspot.comnist.gov

Table 3: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

This table outlines the kind of crystallographic parameters that would be determined.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~12.1 |

| β (°) | ~105 |

| Volume (ų) | ~1010 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.3 |

| Torsion Angle (Phenyl-C3 - Pyrimidine-C2) (°) | ~25 |

These values are purely illustrative and represent a plausible dataset for a molecule of this type.

Computational and Theoretical Investigations of 3 4 Methylpyrimidin 2 Yl Benzaldehyde

Quantum Chemical Calculations using Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for its accuracy in predicting molecular properties at a reasonable computational cost.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For a molecule like 3-(4-methylpyrimidin-2-yl)benzaldehyde, which has rotational freedom around the bond connecting the benzaldehyde (B42025) and pyrimidine (B1678525) rings, a conformational analysis would be performed. This involves exploring different spatial arrangements (conformers) to identify the global minimum energy conformation, which is the most likely structure to be observed experimentally. This process is crucial as the molecular conformation dictates its physical and chemical properties.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, indicating higher reactivity towards nucleophiles.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. Intramolecular charge transfer (ICT) phenomena, where electrons move from an electron-donating part of the molecule to an electron-accepting part upon excitation, can also be inferred from the nature and location of these orbitals.

A hypothetical FMO analysis for this compound would likely show the HOMO localized on the electron-rich pyrimidine ring and the LUMO on the electron-withdrawing benzaldehyde group.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. Different colors on the MEP map indicate different electrostatic potential values:

Red: Regions of most negative potential, rich in electrons, are susceptible to electrophilic attack. In this compound, these would likely be around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carbonyl group.

Blue: Regions of most positive potential, electron-deficient, are prone to nucleophilic attack. These would be expected around the hydrogen atoms.

Green: Regions of neutral potential.

The MEP map provides a clear and intuitive guide to the reactive sites of the molecule.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for quantifying hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of an occupied orbital with a nearby unoccupied orbital. For this compound, NBO analysis would reveal the nature of the bonds, the hybridization of the atoms, and the extent of electron delocalization between the phenyl and pyrimidine rings, providing a deeper understanding of its electronic structure and stability.

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

Vibrational Frequencies (IR and Raman): Theoretical calculations can predict the vibrational modes of the molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. Comparing the calculated frequencies with experimental spectra helps in the assignment of vibrational bands to specific functional groups and motions within the molecule.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. DFT can predict the ¹H and ¹³C NMR chemical shifts of the molecule. A strong correlation between the predicted and experimental chemical shifts would confirm the optimized molecular structure.

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to its absorption bands in the UV-Visible spectrum. This analysis provides information about the electronic excitation energies and the orbitals involved in these transitions.

Prediction of Global Chemical Reactivity Descriptors

| Descriptor | Formula | Description |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures the resistance of a molecule to change its electron distribution. A harder molecule is less reactive. |

| Chemical Softness (S) | S = 1/(2η) | The reciprocal of hardness; a softer molecule is more reactive. |

| Electrophilicity Index (ω) | ω = χ²/(2η) | Measures the propensity of a species to accept electrons. It quantifies the stabilization in energy when the system acquires an additional electronic charge from the environment. |

These descriptors would provide a comprehensive picture of the chemical reactivity of this compound, allowing for comparisons with other related compounds.

Mechanistic Investigations via Computational Transition State Analysis

Computational transition state analysis is a fundamental approach to understanding the kinetics and thermodynamics of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states (TS), which are the highest energy points along the reaction coordinate, and thus determine the activation energy and feasibility of a proposed mechanism.

While a specific transition state analysis for reactions involving this compound has not been detailed in available literature, the methodology for such an investigation is well-established. For instance, studies on the reaction between benzaldehyde and nitrogen-containing heterocycles, such as 4-amine-4H-1,2,4-triazole, have been successfully investigated using DFT at the B3LYP/6-31+G(d) level of theory. Such studies typically identify multiple transition states corresponding to different steps of the reaction, such as nucleophilic attack, hydrogen transfer, and elimination of a water molecule to form a Schiff base. A similar approach could be applied to understand the reactivity of the aldehyde group in this compound with various nucleophiles. The calculations would involve optimizing the geometries of reactants, products, intermediates, and transition states. The nature of the transition states would be confirmed by frequency calculations, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

A hypothetical DFT study on the reaction of this compound with an amine would likely investigate the following steps:

Nucleophilic Attack: The nitrogen of the amine attacks the carbonyl carbon of the benzaldehyde moiety. A transition state (TS1) would be located for this step.

Proton Transfer: Subsequent proton transfers, potentially mediated by solvent molecules, would lead to a hemiaminal intermediate.

Dehydration: The elimination of a water molecule to form the final imine product would proceed through another transition state (TS2).

By calculating the energies of all stationary points on the potential energy surface, a detailed reaction profile can be constructed, providing deep insights into the reaction mechanism.

Investigation of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics, including optical data processing and telecommunications. nih.gov Organic molecules, particularly those with a "push-pull" electronic system (an electron-donating group connected to an electron-accepting group via a π-conjugated system), often exhibit significant NLO responses. The pyrimidine ring is known to be electron-deficient, making it an excellent acceptor component in NLO chromophores. nih.govresearchgate.net

The structure of this compound features a benzaldehyde group, which can act as an electron-withdrawing group (acceptor), linked to a 4-methylpyrimidine (B18481) ring. The pyrimidine ring itself is electron-deficient. This arrangement suggests that the molecule could possess NLO properties. The NLO response of a molecule is quantified by its hyperpolarizability (β). Computational DFT methods are routinely used to calculate these properties.

Studies on various pyrimidine derivatives have shown that their NLO response can be significant and tunable. nih.govresearchgate.net For example, research on N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide demonstrated significant NLO behavior. rsc.org The first hyperpolarizability (β) is a key parameter for second-order NLO materials. DFT calculations using functionals like B3LYP, CAM-B3LYP, and ωB97XD with appropriate basis sets (e.g., 6-31+G(d,p)) are standard for predicting these values. mdpi.com

The NLO properties of pyrimidine derivatives are highly dependent on their substitution pattern and the nature of the donor and acceptor groups. researchgate.net For instance, methylation of the pyrimidine ring has been shown to significantly enhance the NLO response in some systems. researchgate.net

To illustrate the range of NLO properties in related compounds, the following interactive table presents computationally determined first hyperpolarizability (β₀) values for various substituted heterocyclic compounds from the literature.

| Compound Name | Functional | Basis Set | First Hyperpolarizability (β₀) (esu) | Reference |

| N-(5-bromo-1-(p-tolyl)-1H-benzo[d]imidazol-2-yl)amine (1b) | CAM-B3LYP | 6-31+G(d,p) | 5.66 x 10⁻³⁰ | mdpi.com |

| N-(5-bromo-1-(3,5-dimethylphenyl)-1H-benzo[d]imidazol-2-yl)acetamide (2e) | CAM-B3LYP | 6-31+G(d,p) | 2.00 x 10⁻³⁰ | mdpi.com |

| Diethyl {5-[(2-hydroxy-5-methylphenyl) carbonyl] -2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl}-phosphonate | B3LYP | 6-311++G(d,p) | Value not specified | ijcce.ac.ir |

| Diethyl {6-amino -1-(4-chlorophenyl) -5-cyano-3- [(2-hydroxy-5-methylphenyl)carbonyl] -1,2- dihydropyridin-2-yl]}phosphonate | B3LYP | 6-311++G(d,p) | Value not specified | ijcce.ac.ir |

While specific values for the phosphonate (B1237965) compounds were not provided in the abstract, the study highlighted their investigation for NLO properties.

A computational study of this compound would provide its theoretical hyperpolarizability value, allowing for a comparison with known NLO materials and an assessment of its potential in this area.

Advanced Quantum Chemical Methods (e.g., Time-Dependent DFT for excited states)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. nih.gov It allows for the calculation of electronic absorption spectra (UV-Vis), and provides insights into the nature of electronic transitions, such as n→π* or π→π* transitions. This is crucial for understanding the photophysical properties of a compound, including its color, fluorescence, and photostability.

For pyrimidine derivatives, TD-DFT has been successfully employed to understand their photophysical behavior. nih.govaip.org For example, in a study of 2-(2′-hydroxyphenyl)pyrimidines, TD-DFT calculations at the M06-2X/6-31+G** level were used to rationalize the experimental observations of fluorescence quenching via an excited-state intramolecular proton transfer (ESIPT) process. nih.gov These calculations can predict the energies of the lowest singlet (S₁) and triplet (T₁) excited states, the oscillator strengths of transitions (which relate to absorption intensity), and the character of the molecular orbitals involved in these transitions.

A TD-DFT study of this compound would likely involve:

Ground State Optimization: The molecular geometry would first be optimized at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). ijcce.ac.ir

Excited State Calculation: TD-DFT calculations would then be performed on the optimized ground-state geometry to predict the vertical excitation energies and oscillator strengths.

Analysis of Molecular Orbitals: Examination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would reveal the nature of the main electronic transitions. For a molecule like this compound, this would likely involve charge transfer character between the benzaldehyde and pyrimidine moieties.

Such studies have been performed on various pyrimidine-based systems, providing fundamental understanding of their electronic properties and guiding the design of new materials for applications like organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.net The combination of experimental spectroscopy and TD-DFT calculations is a cornerstone of modern molecular photophysics research. researchgate.net

Reactivity and Organic Transformations of 3 4 Methylpyrimidin 2 Yl Benzaldehyde

Transformations Involving the Aldehyde Functional Group

The aldehyde group is one of the most versatile functional groups in organic synthesis, and 3-(4-methylpyrimidin-2-yl)benzaldehyde is no exception. It serves as a key electrophilic partner in a multitude of reactions that lead to the formation of a diverse array of more complex molecules.

Nucleophilic Addition Reactions to the Carbonyl

Nucleophilic addition is a fundamental reaction of aldehydes. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield the final product.

While specific examples of nucleophilic addition to this compound are not extensively documented in readily available literature, the general principles of such reactions are well-established. For instance, the formation of hemiaminals is a classic example of nucleophilic addition where an amine acts as the nucleophile. Studies on the reaction of substituted benzaldehydes with primary amines show that the reaction proceeds in two steps: the initial formation of a hemiaminal, followed by the elimination of a water molecule to form a Schiff base. The stability and further reaction of the hemiaminal can be influenced by the electronic effects of the substituents on the benzaldehyde (B42025) ring.

Table 1: General Examples of Nucleophilic Addition to Aldehydes

| Nucleophile | Product Type | General Reaction Conditions |

| Grignard Reagents (R-MgX) | Secondary Alcohols | Anhydrous ether or THF |

| Organolithium Reagents (R-Li) | Secondary Alcohols | Anhydrous ether or THF |

| Cyanide (e.g., HCN, NaCN) | Cyanohydrins | Basic or neutral pH |

| Alcohols (R-OH) | Hemiacetals/Acetals | Acid or base catalysis |

| Amines (R-NH2) | Hemiaminals/Imines | Typically neutral or slightly acidic |

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group is readily oxidized to a carboxylic acid. This transformation is a common and important reaction in organic synthesis. Various oxidizing agents can be employed for this purpose, ranging from mild to strong.

Although specific studies detailing the oxidation of this compound to 3-(4-methylpyrimidin-2-yl)benzoic acid are not prevalent in the reviewed literature, the oxidation of the pyrimidine (B1678525) ring itself has been studied. For example, pyrimidine nucleosides can be oxidized by reagents like osmium tetroxide nih.govscispace.comnih.gov. The oxidation of alkyl-substituted pyrimidines to their corresponding carboxylic acids using potassium permanganate (B83412) has also been reported researchgate.net. These findings suggest that the aldehyde group of this compound would be susceptible to oxidation under appropriate conditions, likely yielding the corresponding benzoic acid derivative.

Table 2: Common Oxidizing Agents for Aldehydes

| Oxidizing Agent | Typical Conditions |

| Potassium Permanganate (KMnO4) | Basic, acidic, or neutral; often heated |

| Chromic Acid (H2CrO4) - Jones Reagent | Acetone, room temperature |

| Tollens' Reagent ([Ag(NH3)2]+) | Aqueous ammonia (B1221849) |

| Silver(I) Oxide (Ag2O) | Basic conditions |

Reduction Reactions to Alcohols or Hydrocarbons

The aldehyde group can be reduced to either a primary alcohol or a methylene (B1212753) group (hydrocarbon). The choice of reducing agent determines the final product.

The reduction of pyrimidine derivatives has been documented. For instance, lithium aluminum hydride (LiAlH4) has been used to reduce ethyl 2-methylthiopyrimidine-5-carboxylate to the corresponding dihydropyrimidine derivative researchgate.net. Sodium borohydride (B1222165) is also known to reduce pyrimidines to tetrahydropyrimidines researchgate.net. These reagents are also standard for the reduction of aldehydes to alcohols. For the complete reduction of an aldehyde to a hydrocarbon, harsher conditions like the Wolff-Kishner or Clemmensen reduction are typically required. It is therefore highly probable that this compound can be selectively reduced to [3-(4-methylpyrimidin-2-yl)phenyl]methanol using mild reducing agents like sodium borohydride.

Table 3: Common Reducing Agents for Aldehydes

| Reducing Agent | Product | Typical Conditions |

| Sodium Borohydride (NaBH4) | Primary Alcohol | Methanol (B129727) or ethanol as solvent |

| Lithium Aluminum Hydride (LiAlH4) | Primary Alcohol | Anhydrous ether or THF, followed by aqueous workup |

| Catalytic Hydrogenation (H2/catalyst) | Primary Alcohol | Metal catalyst (e.g., Pd, Pt, Ni) |

| Wolff-Kishner (H2NNH2, base) | Hydrocarbon | High temperatures |

| Clemmensen (Zn(Hg), HCl) | Hydrocarbon | Strong acid |

Condensation Reactions (e.g., Aldol, Knoevenagel, Wittig, Schiff Base Formation)

Condensation reactions are a cornerstone of carbon-carbon and carbon-nitrogen bond formation in organic synthesis. This compound, lacking α-hydrogens, can act as an electrophilic partner in several of these transformations.

Aldol Condensation: In a crossed aldol condensation, an enolate (from a different carbonyl compound) attacks the carbonyl carbon of this compound. The initial aldol addition product can then undergo dehydration to form an α,β-unsaturated carbonyl compound.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group (e.g., malonic acid, ethyl acetoacetate) in the presence of a weak base. The product is typically an α,β-unsaturated compound wikipedia.orgresearchgate.net. While direct examples with this compound are scarce, the Knoevenagel condensation of other pyrimidine aldehydes, such as those assisted by multicomponent synthesis of pyranopyrimidines, has been reported rsc.org.

Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes and phosphorus ylides researchgate.netorganic-chemistry.orgmasterorganicchemistry.comwikipedia.orglumenlearning.com. The reaction of this compound with a suitable Wittig reagent would be expected to yield the corresponding stilbene-like derivative. The geometry of the resulting alkene is dependent on the nature of the ylide used wikipedia.org.

Schiff Base Formation: Aldehydes react with primary amines to form imines, also known as Schiff bases researchgate.netwikipedia.orgwikipedia.org. This reaction is fundamental in the synthesis of various heterocyclic compounds and ligands for metal complexes. The formation of Schiff bases from pyrimidine aldehydes is a known transformation and is used to create compounds with a range of biological activities researchgate.netwikipedia.orgwikipedia.orgnih.gov. For instance, pyrimidine-5-carbaldehyde (B119791) has been used to synthesize Schiff bases nih.gov. The reaction typically proceeds via a hemiaminal intermediate lumenlearning.com.

Table 4: Overview of Condensation Reactions

| Reaction Name | Reactant(s) with Aldehyde | Key Product Feature |

| Aldol Condensation | Enolate of another carbonyl compound | β-Hydroxy carbonyl or α,β-Unsaturated carbonyl |

| Knoevenagel Condensation | Active methylene compound | α,β-Unsaturated dicarbonyl or related compound |

| Wittig Reaction | Phosphorus ylide | Alkene |

| Schiff Base Formation | Primary amine | Imine (C=N) |

Carbonyl-Ene and Related Pericyclic Reactions

The carbonyl-ene reaction is a pericyclic reaction that involves the reaction of a carbonyl compound (the enophile) with an alkene containing an allylic hydrogen (the ene) wikipedia.orgresearchgate.net. This reaction forms a new carbon-carbon bond and a new alcohol functionality. While the uncatalyzed reaction often requires high temperatures, the use of Lewis acids can significantly accelerate the process and allow it to proceed under milder conditions wikipedia.orgacs.orgacs.org. Nickel-catalyzed carbonyl-ene type reactions have been shown to be effective for heteroaromatic aldehydes nih.gov. Given its structure, this compound could potentially participate as an enophile in such transformations.

Baylis-Hillman Reactions (as an electrophile in C-C bond formation)

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile such as a tertiary amine or phosphine wikipedia.orgquimicaorganica.orgorganic-chemistry.org. The reaction with this compound would involve the addition of the aldehyde to an activated alkene like an acrylate, acrylonitrile (B1666552), or vinyl ketone. This reaction is highly atom-economical and produces densely functionalized molecules. While specific examples with the title compound are not readily found, the Baylis-Hillman reaction is known to work with a wide variety of aromatic and heteroaromatic aldehydes nih.gov. The reaction can be promoted by various catalysts, including DABCO and DMAP researchgate.net.

Reactivity of the Pyrimidine Ring System

The pyrimidine core of this compound is an electron-deficient heterocycle, a characteristic that fundamentally dictates its reactivity. This electron deficiency, caused by the presence of two electronegative nitrogen atoms, makes the ring susceptible to nucleophilic attack but generally resistant to electrophilic substitution, unless activating groups are present.

Electrophilic Aromatic Substitution Reactions on Pyrimidine Derivatives

Due to the electron-withdrawing nature of the two ring nitrogens, the pyrimidine ring is significantly deactivated towards electrophilic aromatic substitution (EAS). wikipedia.org Compared to pyridine (B92270), which has a pKa of 5.30 for its protonated form, pyrimidine is a much weaker base with a pKa of 1.23. wikipedia.org This reduced basicity makes reactions with electrophiles even more challenging.

Nucleophilic Aromatic Substitution on Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a hallmark reaction of electron-deficient aromatic systems like pyrimidine. wikipedia.org This reaction is particularly efficient when a good leaving group, such as a halogen, is present on the ring. The positions most susceptible to nucleophilic attack are C-2, C-4, and C-6 due to their significant electron deficiency. wikipedia.org

For a derivative of this compound to undergo SNAr, a halogen substituent would typically be introduced at the C-4, C-5, or C-6 position of the pyrimidine ring. For instance, a 4-chloro-6-methylpyrimidine derivative would be highly reactive towards nucleophiles at the C-4 position. The general mechanism involves the addition of a nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the halide leaving group to restore aromaticity. youtube.com The reactivity in SNAr reactions can be modulated by the substituents on the pyrimidine ring; electron-withdrawing groups enhance reactivity, while electron-donating groups decrease it. acs.org

A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace halides on the pyrimidine ring, providing a powerful method for introducing diverse functional groups. This pathway is a cornerstone for the synthesis of many biologically active pyrimidine derivatives. researchgate.net

Functional Group Transformations on the Pyrimidine Ring

Beyond substitution reactions on the ring itself, the existing functional groups on the this compound scaffold can be chemically modified.

Methyl Group Reactivity : The methyl group at the C-4 position of the pyrimidine ring can be a site for various transformations. It can undergo condensation reactions with aldehydes and other electrophiles. For example, reaction with dimethylformamide dimethyl acetal (DMFDMA) can lead to the formation of enamine intermediates, which are valuable precursors for further cyclization reactions to build fused heterocyclic systems like quinazolines or pyrido[2,3-d]pyrimidines. researchgate.net

Amination : Direct C-H amination of the pyrimidine ring is a modern and efficient method for installing nitrogen-containing functional groups. acs.org For instance, C-2 selective amination can be achieved through the formation of pyrimidinyl iminium salt intermediates, which can then be converted into various amine products. researchgate.netnih.gov This approach is valuable for synthesizing 2-aminopyrimidines, a privileged structural motif in many bioactive molecules. researchgate.netacs.org

Halogenation : The introduction of halogen atoms onto the pyrimidine ring is a key step for enabling subsequent SNAr reactions or cross-coupling chemistry. rsc.org Halogenation can be achieved through various methods, including electrophilic halogenation at the C-5 position if the ring is sufficiently activated. researchgate.netchemrxiv.org Alternatively, transformation of existing functional groups, such as a hydroxyl group into a chloro group using reagents like phosphorus oxychloride (POCl₃), is a common strategy. Halogenated pyrimidines are important intermediates in medicinal chemistry and materials science. rsc.org

Intermolecular and Intramolecular Annulation and Cyclization Reactions

The dual functionality of this compound, possessing both a nucleophilic pyrimidine moiety (after certain modifications) and an electrophilic aldehyde group, makes it an excellent substrate for annulation and cyclization reactions. These reactions are pivotal for constructing fused heterocyclic systems, which are prevalent in pharmacologically active compounds.

One-pot multicomponent reactions are frequently employed for the synthesis of fused pyrimidine derivatives, such as pyrano[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines. tandfonline.com In a typical scenario, an aromatic aldehyde, such as this compound, can react with a C-H acid like malononitrile (B47326) and an active methylene compound like barbituric acid or 6-aminouracil. tandfonline.com The reaction sequence often involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the third component, and subsequent intramolecular cyclization and dehydration to yield the final annulated product. nih.gov These reactions can be catalyzed by various agents, including acids, bases, or even nanocatalysts, often under environmentally friendly conditions. tandfonline.comnanobioletters.com

Derivatization Strategies for Enhancing Molecular Complexity and Diversification

The aldehyde functional group in this compound serves as a versatile handle for a multitude of derivatization reactions, allowing for the systematic exploration of chemical space and the generation of compound libraries.

The aldehyde can be readily transformed into a wide range of other functional groups. researchgate.net

Oxidation : The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents.

Reduction : Reduction of the aldehyde, for example with sodium borohydride, yields the corresponding benzyl (B1604629) alcohol. researchgate.net

Reductive Amination : Reaction with primary or secondary amines in the presence of a reducing agent provides access to a diverse set of substituted benzylamines.

Condensation Reactions : The aldehyde can undergo condensation with various nucleophiles. For instance, reaction with hydrazines or hydroxylamines can form hydrazones and oximes, respectively. rsc.orgnih.gov It also serves as a key component in multicomponent reactions like the Biginelli reaction to form dihydropyrimidinones. nih.gov

Advanced Applications and Emerging Research Directions

Contributions to Materials Science and Engineering

The pyrimidine-benzaldehyde scaffold is a key component in the design of novel organic materials with tailored electronic and photophysical properties. The electron-deficient nature of the pyrimidine (B1678525) ring, coupled with the versatile reactivity of the benzaldehyde (B42025) group, allows for the creation of donor-acceptor (D-A) systems and complex polymeric structures. researchgate.netnih.gov

The inherent photophysical properties of the pyrimidine core make it a desirable structural unit for the development of fluorescent materials and chemosensors. researchgate.net While research on 3-(4-methylpyrimidin-2-yl)benzaldehyde itself is specific, its structural analogues have been instrumental in this area. For instance, compounds like 4-(2-chloro-pyrimidin-4-yl)-benzaldehyde (B3121221) serve as crucial building blocks for fluorescent probes. The general strategy involves coupling the pyrimidine-benzaldehyde unit with other molecular groups to create systems that exhibit changes in fluorescence upon interacting with specific analytes. The pyrimidine moiety often acts as the electron-accepting part of a donor-acceptor chromophore or as a coordination site for metal ions, while the benzaldehyde group provides a convenient handle for synthetic elaboration.

The design of such sensors often leverages mechanisms like Photoinduced Electron Transfer (PET), where the fluorescence is initially "off" and is turned "on" in the presence of the target analyte. Pyrimidine derivatives have been successfully incorporated into chemical and biosensors for a variety of applications. researchgate.net

The high electron affinity and strong electron-accepting properties of the pyrimidine ring make it a valuable component in materials designed for Organic Light-Emitting Diodes (OLEDs). researchgate.net Pyrimidine derivatives are widely used as building blocks for:

Fluorescent Emitters: Acting as the emissive core of the device.

Bipolar Host Materials: Facilitating the transport of both electrons and holes to the emissive layer.

Electron Transporting Materials (ETMs): Efficiently injecting and transporting electrons from the cathode.

Recent advancements have focused on pyrimidine-based thermally activated delayed fluorescent (TADF) emitters, which can achieve near-100% internal quantum efficiency by harvesting both singlet and triplet excitons. researchgate.net

Furthermore, the pyrimidine scaffold is active in the field of electrogenerated chemiluminescence (ECL), where light is produced from electrochemically generated species. researchgate.net Studies on related pyrido[1,2‐α]pyrimidine derivatives have shown that they can act as robust organic electrochemiluminophores, with their ECL efficiency being tunable through chemical modification. researchgate.net Research has also investigated the chemiluminescence of pyrimidine derivatives under oxidative stress, indicating the core's ability to participate in redox processes that can lead to light emission. nih.gov

The optoelectronic properties of materials containing the pyrimidine-benzaldehyde motif are a subject of active investigation. The performance of organic electronic devices is fundamentally dependent on the charge transport characteristics and energy levels (HOMO/LUMO) of the constituent materials. nih.govrsc.org The electron-deficient pyrimidine ring endows materials with a strong electron affinity, which is beneficial for n-type (electron) transport. researchgate.net

Coordination polymers incorporating sulfur-pyrimidine ligands have been shown to exhibit not only strong luminescence but also excellent electrical conductivity. nih.gov Theoretical studies using Density Functional Theory (DFT) are often employed to predict the optoelectronic properties, intramolecular charge transfer (ICT) interactions, and charge transport capabilities of new D-A structures based on pyrimidine and other heterocyclic acceptors. researchgate.net While specific data on this compound is limited, research on analogous systems provides a framework for understanding its potential. The key is to balance the electron-donating and accepting components within a molecule to tune the band gap and optimize charge mobility. nih.govresearchgate.net

Role as Versatile Building Blocks in Complex Molecule Synthesis